molecular formula C9H10BFO B12827609 Cyclopropyl(3-fluorophenyl)borinic acid

Cyclopropyl(3-fluorophenyl)borinic acid

Cat. No.: B12827609
M. Wt: 163.99 g/mol
InChI Key: DOEMJLYIJAGQQP-UHFFFAOYSA-N
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Description

Cyclopropyl(3-fluorophenyl)borinic acid is an organoboron compound that features a cyclopropyl group and a 3-fluorophenyl group attached to a borinic acid moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-fluorophenyl)borinic acid typically involves the hydroboration of cyclopropyl-substituted alkenes or alkynes with boron reagents. One common method is the reaction of cyclopropyl-substituted alkenes with borane (BH3) or boronic esters under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired borinic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes using automated reactors and precise temperature control. The use of boronic esters as intermediates can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl(3-fluorophenyl)borinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropyl(3-fluorophenyl)borinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropyl(3-fluorophenyl)borinic acid in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. In Suzuki-Miyaura coupling, for example, the boron atom undergoes transmetalation with palladium, forming a palladium-boron intermediate that facilitates the formation of carbon-carbon bonds . The cyclopropyl and 3-fluorophenyl groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Cyclopropyl(3-fluorophenyl)borinic acid can be compared with other similar boron-containing compounds, such as:

Properties

Molecular Formula

C9H10BFO

Molecular Weight

163.99 g/mol

IUPAC Name

cyclopropyl-(3-fluorophenyl)borinic acid

InChI

InChI=1S/C9H10BFO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7,12H,4-5H2

InChI Key

DOEMJLYIJAGQQP-UHFFFAOYSA-N

Canonical SMILES

B(C1CC1)(C2=CC(=CC=C2)F)O

Origin of Product

United States

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